molecular formula C13H18O B15388617 Allyl m-tert-butylphenyl ether CAS No. 23473-69-0

Allyl m-tert-butylphenyl ether

Cat. No.: B15388617
CAS No.: 23473-69-0
M. Wt: 190.28 g/mol
InChI Key: USNFROAPFWYGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl m-tert-butylphenyl ether is a chemical reagent offered for research use only. It is strictly not intended for human or veterinary applications. This compound is an allyl aryl ether, a class of molecules known for their role in fundamental organic transformations, particularly the Claisen rearrangement . The Claisen rearrangement is a carbon-carbon bond-forming reaction valued for its high stereoselectivity and the valuable phenolic products it generates . When the ortho position on the aromatic ring is occupied, a para-Claisen rearrangement can occur, leading to the formation of 4-allylphenol derivatives . While the specific properties and applications of the m -tert-butyl isomer are not extensively reported in the literature, a closely related compound, allyl-2,4-di-tert-butylphenyl ether, undergoes a selective Claisen rearrangement to form 6-allyl-2,4-di-tert-butylphenol . The resulting 4-allylphenol from such rearrangements has significant industrial relevance. These products are used as antioxidants, cross-linking agents in polymers, and reactive diluents in UV-curable coatings . Beyond material science, allyl phenyl ethers and their rearrangement products are also of interest in the synthesis of perfumes, flavors, and various cosmetic materials . Furthermore, allyl phenyl ethers can serve as electrophiles in transition-metal-free allylation reactions, demonstrating their utility in constructing carbon-carbon bonds for synthesizing complex molecules like homoallylic amines . Researchers can use this compound to explore these catalytic and rearrangement mechanisms, develop new synthetic methodologies, and investigate the structure-activity relationships of tert-butyl-substituted phenolic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23473-69-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-tert-butyl-3-prop-2-enoxybenzene

InChI

InChI=1S/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H3

InChI Key

USNFROAPFWYGOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC=C

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for Allyl M Tert Butylphenyl Ether

Precursor Synthesis and Functionalization Pathways for Allyl m-tert-butylphenyl ether

The journey to this compound begins with the synthesis of its key precursor, 3-tert-butylphenol (B181075). A common industrial method for producing tert-butylated phenols is the Friedel-Crafts alkylation of phenol (B47542) with isobutene, catalyzed by an acid. wikipedia.orgwikipedia.org However, this reaction often yields a mixture of isomers, with the para-substituted product, 4-tert-butylphenol, being a major component. wikipedia.orgwikipedia.org Achieving meta-selectivity for 3-tert-butylphenol presents a significant challenge.

Alternative synthetic routes to 3-tert-butylphenol have been explored to overcome this regioselectivity issue. One such pathway involves the diazotization of 3-tert-butylaniline, followed by hydrolysis of the resulting diazonium salt. researchgate.netcdnsciencepub.com Another approach starts from 1-bromo-3,5-di-tert-butylbenzene. cdnsciencepub.com A multi-step synthesis has also been reported starting from a halobenzene amine, which undergoes diazotization and hydrolysis to a halophenol. This intermediate is then etherified, and a subsequent Grignard reaction with a tert-butyl halide affords the tert-butylbenzene (B1681246) ether. google.com

Furthermore, processes for producing tertiary butyl phenols from phenol and tert-butyl alcohol using catalysts like phosphorus pentoxide have been developed. google.com These methods often involve high temperatures and pressures in an autoclave reactor. google.com The choice of catalyst and reaction conditions is crucial in directing the alkylation to the desired position on the phenol ring.

Ethereal Linkage Formation Strategies in this compound Synthesis

Once the 3-tert-butylphenol precursor is obtained, the next critical step is the formation of the ether linkage with an allyl group. Several methodologies can be employed for this transformation, each with its own set of advantages and challenges.

Adaptations of Williamson Ether Synthesis for this compound

The Williamson ether synthesis is a classic and widely used method for preparing ethers. youtube.commasterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this would involve the deprotonation of 3-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide or allyl chloride. rsc.orgias.ac.in

The choice of base and solvent is critical for the success of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often used to ensure complete deprotonation of the phenol. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they can solvate the cation and enhance the nucleophilicity of the phenoxide ion, leading to higher yields. numberanalytics.comnumberanalytics.com The reaction is sensitive to steric hindrance, and since the phenoxide is relatively bulky, a primary allyl halide is the ideal electrophile. masterorganicchemistry.comnumberanalytics.com

Transition Metal-Catalyzed Etherification Approaches for this compound

Transition metal-catalyzed reactions offer powerful alternatives for the synthesis of aryl allyl ethers. rsc.org Palladium-catalyzed allylic etherification is a prominent example, where a palladium(0) catalyst can activate allylic substrates, such as allylic acetates or carbonates, towards nucleophilic attack by phenols. rsc.orgfrontiersin.org These methods can offer high regioselectivity and can be performed under mild conditions. frontiersin.org For instance, palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have been shown to produce allylic aryl ethers in good yields. frontiersin.org

Iridium-catalyzed enantioselective and regioselective allylic etherification of aryloxides with allylic electrophiles has also been developed, providing access to chiral allylic aryl ethers. organic-chemistry.org Furthermore, nickel-catalyzed methods have been reported for the enantio- and regioconvergent allylation of phenols. researchgate.net While these methods provide excellent control, they often require more complex and expensive catalyst systems. rsc.org

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, several green approaches can be applied to the synthesis of this compound. purkh.comessentialchemicalindustry.org One key principle is atom economy, which aims to maximize the incorporation of all starting materials into the final product. purkh.com Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. purkh.comessentialchemicalindustry.org

The use of greener solvents, such as water or supercritical CO2, is another important aspect. organic-chemistry.org While challenging for many organic reactions, performing allylation in aqueous media has been demonstrated using magnetically separable palladium catalysts, which simplifies catalyst recovery and reuse. rsc.org Phase-transfer catalysis (PTC) is another technique that can enhance reaction efficiency and reduce the need for harsh organic solvents by facilitating the transfer of reactants between immiscible phases. researchgate.netutahtech.edu The use of polymer-supported catalysts can also contribute to greener synthesis by allowing for easy separation and recycling of the catalyst. researchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound inherently involves regioselectivity considerations. The primary challenge lies in the initial synthesis of the 3-tert-butylphenol precursor, as Friedel-Crafts alkylation of phenol tends to favor ortho and para substitution. wikipedia.orgwikipedia.org Computational studies, such as those using the FERMO concept, can help rationalize the regioselectivity of reactions on substituted phenols by analyzing their frontier molecular orbitals. chemrxiv.org

During the etherification step, the primary competition is between O-allylation (formation of the desired ether) and C-allylation (formation of an allyl-substituted phenol). acs.orggoogle.com The choice of reaction conditions can significantly influence this outcome. For example, in the Williamson ether synthesis, using a strong base and a polar aprotic solvent generally favors O-allylation. numberanalytics.comnumberanalytics.com Conversely, some transition metal-catalyzed reactions can be tuned to favor C-allylation. acs.org It has been observed that O-allylated products are often the kinetic products, while C-allylated compounds can be the thermodynamic products. acs.org

Stereochemical control is generally not a factor in the synthesis of this compound itself, as the allyl group is achiral. However, if a substituted allylic electrophile were used, stereochemical outcomes would become a critical consideration, and asymmetric catalytic methods would be necessary to control the formation of specific stereoisomers. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the Williamson ether synthesis, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. numberanalytics.com Increasing the temperature can accelerate the reaction but may also lead to side reactions. numberanalytics.com The use of phase-transfer catalysts can improve yields and reaction rates, especially in biphasic systems. utahtech.edu

In transition metal-catalyzed approaches, the optimization focuses on the catalyst system, including the metal precursor, ligand, and any additives. The ligand plays a crucial role in determining the reactivity and selectivity of the catalyst. frontiersin.orgresearchgate.net The reaction temperature and time must also be carefully controlled to ensure complete conversion and minimize catalyst decomposition.

For any synthetic route, purification of the final product is a critical step. Techniques such as distillation, chromatography, and extraction are commonly employed to remove unreacted starting materials, byproducts, and catalyst residues. google.comprepchem.com A well-optimized protocol will not only maximize the reaction yield but also simplify the purification process, leading to a more efficient and cost-effective synthesis. nih.gov

Continuous Flow Chemistry and Microreactor Technologies in this compound Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in modern chemical synthesis. For the production of specialized chemicals like this compound, continuous flow chemistry and microreactor technologies offer a paradigm shift, promising enhanced efficiency, safety, and control over the synthetic process. This section delves into the application of these advanced methodologies for the synthesis of this compound, focusing on the principles, practical implementation, and comparative advantages over conventional batch methods.

Principles and Advantages of Flow Chemistry for Etherification

The synthesis of this compound, typically achieved via the Williamson ether synthesis, involves the reaction of an m-tert-butylphenoxide with an allyl halide. In a continuous flow setup, this reaction is performed in a continuously moving stream within a network of tubes or microchannels, rather than in a single, static vessel. This approach offers several key advantages.

Enhanced Heat and Mass Transfer: Microreactors are characterized by their high surface-area-to-volume ratio. This intrinsic property allows for exceptionally efficient heat exchange, enabling precise temperature control and the rapid dissipation of heat generated during exothermic etherification reactions. Similarly, the small diffusion distances within microchannels lead to superior mass transfer between reactants, which is particularly beneficial in multiphase systems, such as those involving a solid base or a phase-transfer catalyst.

Improved Safety and Scalability: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any given time, inherently making the process safer. The risk of thermal runaways is minimized due to the excellent heat transfer. researchgate.net Scaling up a continuous flow process, a concept often referred to as "scaling out," is achieved by operating the reactor for longer durations or by running multiple reactors in parallel, which is often more straightforward and predictable than scaling up a batch reactor. researchgate.net

Precise Control over Reaction Parameters: Continuous flow systems allow for the precise manipulation of reaction parameters such as temperature, pressure, residence time, and stoichiometry. The residence time, which is the time reactants spend in the reactor, can be accurately controlled by adjusting the flow rate and reactor volume. This level of control enables fine-tuning of the reaction to maximize yield and minimize the formation of byproducts.

Microreactor Design and Setup for this compound Synthesis

The design of a microreactor system for the synthesis of this compound is crucial for its successful implementation. Key considerations include the choice of reactor materials and the geometry of the flow channels.

Reactor Materials and Geometry: The materials used for microreactor construction must be chemically inert to the reactants and solvents employed in the Williamson ether synthesis. Common materials include glass, stainless steel, and various polymers. The geometry of the reactor can range from simple coiled tubes to more complex micro-machined chips with intricate channel designs that enhance mixing. For instance, a study on the biphasic phase transfer O-alkylation of phenols demonstrated high conversions using various flow setups, including stainless-steel coil reactors, packed-bed reactors, and glass chip microreactors.

Integration of In-line Analytics and Purification: A significant advantage of continuous flow systems is the potential for integrating in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC). These tools allow for real-time monitoring of the reaction progress, enabling rapid optimization and ensuring consistent product quality. Furthermore, downstream purification modules, such as liquid-liquid extractors or chromatographic separators, can be directly coupled to the reactor output, creating a fully automated and integrated synthesis and purification process.

Phase-Transfer Catalysis in Continuous Flow Etherification

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases, which is often the case in the Williamson ether synthesis where an aqueous base is used with an organic substrate. gychbjb.com The combination of PTC with continuous flow technology offers a synergistic approach to the synthesis of this compound.

Immobilized Catalysts and Packed-Bed Reactors: One of the challenges in PTC is the separation of the catalyst from the reaction mixture. This can be elegantly addressed in continuous flow by immobilizing the phase-transfer catalyst on a solid support and packing it into a column, creating a packed-bed reactor. beilstein-journals.orgnih.gov The reactant stream flows through the packed bed, where the reaction occurs, and the product emerges continuously from the reactor, free of the catalyst. This approach simplifies purification and allows for the long-term, continuous use of the catalyst. For example, a continuous flow system utilizing a packed-bed reactor with a heterogeneous palladium catalyst has been successfully used for the synthesis of aryl amines from phenols. nih.gov

Liquid-Liquid Phase-Transfer Catalysis in Flow: In cases where a homogeneous phase-transfer catalyst is used, continuous flow systems can still offer significant advantages. Specialized microreactors with efficient mixing capabilities can be used to generate a large interfacial area between the aqueous and organic phases, thereby enhancing the rate of the phase-transfer catalyzed reaction. A study on the synthesis of guaiacol (B22219) glycidyl (B131873) ether in a novel continuous flow stirred multiphase reactor demonstrated high conversion and selectivity, highlighting the potential of such systems for industrial applications. mdpi.com

Optimization of Reaction Conditions in Continuous Flow

The precise control afforded by continuous flow systems allows for the systematic optimization of reaction parameters to maximize the yield and purity of this compound.

Effect of Temperature, Residence Time, and Stoichiometry: The influence of temperature on the reaction rate can be rapidly screened by simply adjusting the temperature of the reactor. Similarly, the effect of residence time can be investigated by varying the flow rate of the reactant streams. The optimal stoichiometry of the reactants, m-tert-butylphenol and allyl halide, can also be finely tuned by adjusting the relative flow rates of the individual reactant feeds.

ParameterOptimized ValueEffect on Yield
Temperature80 °CIncreased reaction rate, potential for side reactions at higher temperatures.
Residence Time15 minutesSufficient time for high conversion without significant byproduct formation.
Molar Ratio (Phenol:Allyl Halide)1:1.2A slight excess of the alkylating agent ensures complete conversion of the phenol.
Catalyst Loading (Immobilized)5 mol%Optimal balance between reaction rate and cost.

Table 1: Illustrative Optimized Conditions for the Continuous Flow Synthesis of an Allyl Aryl Ether. This table presents a hypothetical set of optimized parameters based on typical findings in the literature for similar continuous flow etherification reactions.

Solvent and Base Selection: The choice of solvent and base is critical in the Williamson ether synthesis. Continuous flow systems allow for the rapid screening of different solvent and base combinations to identify the optimal conditions. For instance, a range of solvents from polar aprotic (e.g., acetonitrile, DMF) to non-polar (e.g., toluene) can be tested in conjunction with various bases such as potassium carbonate or sodium hydroxide.

Comparative Analysis: Batch vs. Continuous Synthesis

A comparative analysis of batch and continuous flow synthesis of aryl ethers consistently demonstrates the advantages of the latter, particularly in terms of efficiency and safety. researchgate.net

Yield, Purity, and Throughput Comparison: While batch processes can achieve high yields, continuous flow reactors often provide higher productivity (throughput) and more consistent product quality due to the precise control over reaction conditions. researchgate.net The enhanced heat and mass transfer in microreactors can lead to faster reaction times and reduced byproduct formation, resulting in higher purity of the final product.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 4 - 8 hours10 - 30 minutes
Typical Yield 75 - 85%>90%
Throughput Limited by reactor volumeScalable by time ( g/hour )
Safety Higher risk with large volumesInherently safer with small volumes
Process Control LimitedPrecise and automated

Table 2: General Comparison of Batch vs. Continuous Flow for Aryl Ether Synthesis. The data presented is a generalized comparison based on literature reports for analogous etherification reactions.

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of Allyl M Tert Butylphenyl Ether

Claisen Rearrangement Studies of Allyl m-tert-butylphenyl ether and its Derivatives

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org When applied to allyl aryl ethers, it typically yields ortho-allyl phenols. libretexts.orglibretexts.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. libretexts.orgbyjus.com

The thermal Claisen rearrangement of allyl aryl ethers, including this compound, is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state. libretexts.org This intramolecular process involves the simultaneous breaking of the ether C-O bond and the formation of a new C-C bond at the ortho position of the aromatic ring. libretexts.org The initial product is a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic form. libretexts.orgbyjus.com

The mechanism of the aromatic Claisen rearrangement has been supported by isotopic labeling studies. For instance, using an allyl group with a ¹⁴C label at the terminal carbon (C3) results in a product where the labeled carbon is directly attached to the aromatic ring, confirming the cyclic nature of the rearrangement. libretexts.orglibretexts.org

The reaction is known to be exothermic. byjus.com The transition state is believed to possess some aromatic character due to the involvement of six electrons in a cyclic arrangement. libretexts.orglibretexts.org While the reaction is primarily thermally driven, often requiring high temperatures, the use of solvents can influence the reaction rate. wikipedia.orgsemanticscholar.org

The Claisen rearrangement of allyl aryl ethers can be significantly accelerated through catalysis, particularly with acids. Both Lewis and Brønsted acids have been employed to promote the reaction, often allowing for lower reaction temperatures compared to the thermal process. semanticscholar.orgprinceton.edu

Solid Acid Catalysts:

In the context of green chemistry, solid acid catalysts have emerged as environmentally benign alternatives to traditional homogeneous acid catalysts. acs.orgresearchgate.net Research on the Claisen rearrangement of Allyl 4-tert-butylphenyl ether has demonstrated the effectiveness of various solid acid catalysts, including:

Acid-treated clays (B1170129) acs.orgresearchgate.net

Sulphated zirconia acs.orgresearchgate.net

20% (w/w) dodecatungstophosphoric acid (DTP) supported on hexagonal mesoporous silica (B1680970) (HMS) acs.orgresearchgate.net

Among these, 20% (w/w) DTP/HMS was found to be a superior and reusable catalyst, providing 100% selectivity for the corresponding 2-allyl-4-tert-butylphenol. acs.orgresearchgate.net The use of such catalysts aligns with the principles of sustainable chemistry by offering an efficient and eco-friendly route for this transformation. acs.orgresearchgate.net

Lewis Acid Catalysis:

Lewis acids are also effective catalysts for the Claisen rearrangement. princeton.edunih.gov They can activate the ether oxygen, facilitating the wikipedia.orgwikipedia.org-sigmatropic shift. While specific studies on the Lewis acid-catalyzed rearrangement of this compound were not detailed in the search results, the general applicability of Lewis acids like aluminum chloride, titanium tetrachloride, and various metal triflates to promote Claisen rearrangements is well-established. princeton.edunih.gov These catalysts can offer high yields and stereocontrol in related systems. princeton.edu

The table below summarizes the findings on catalyzed Claisen rearrangements of a related isomer, Allyl 4-tert-butylphenyl ether.

CatalystSubstrateProductSelectivityKey Findings
20% (w/w) DTP/HMSAllyl 4-tert-butylphenyl ether2-allyl-4-tert-butylphenol100%Superior, reusable catalyst. acs.orgresearchgate.net
Acid-treated claysAllyl 4-tert-butylphenyl ether2-allyl-4-tert-butylphenolHighEffective solid acid catalyst. acs.orgresearchgate.net
Sulphated zirconiaAllyl 4-tert-butylphenyl ether2-allyl-4-tert-butylphenolHighEffective solid acid catalyst. acs.orgresearchgate.net

The regioselectivity and rate of the Claisen rearrangement of allyl aryl ethers are significantly influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used. nih.govresearchgate.net

Substituent Effects:

The electronic properties of substituents play a crucial role. For meta-substituted allyl phenyl ethers, the regioselectivity of the rearrangement is dependent on the electronic nature of the substituent. researchgate.net

Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position. wikipedia.org

Electron-withdrawing groups at the meta-position favor migration to the ortho-position. wikipedia.org

In the case of this compound, the tert-butyl group is generally considered to be an electron-donating group. Therefore, it would be expected to favor the formation of the para-rearranged product. Studies on other meta-substituted allyl aryl ethers have shown that electron-donating groups like methyl and methoxy (B1213986) favor migration to the position further from the meta-substituent. researchgate.net

For the photo-Claisen rearrangement, a different trend is observed. Electron-donating groups such as methoxy and methyl accelerate the reaction, while electron-withdrawing groups like cyano and trifluoromethyl slow it down. nih.govacs.orgacs.org This effect is attributed to changes in the bond dissociation energy of the O-C (allyl) bond. nih.govacs.org

Solvent Effects:

The Claisen rearrangement exhibits substantial solvent effects. wikipedia.org Polar solvents tend to accelerate the reaction. byjus.com For instance, the rate of the acid-catalyzed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid (TFA) decreases dramatically with the addition of a co-solvent like chloroform. researchgate.net The first-order rate constant increases exponentially with the fraction of TFA present. researchgate.net The presence of a small amount of water can also accelerate the reaction. researchgate.net

In the context of the photo-Claisen rearrangement, studies conducted in both methanol (B129727) and cyclohexane (B81311) have shown a parallel range of rate constants, indicating that ion pairs are not significant intermediates in these rearrangements. nih.govacs.org The use of propylene (B89431) carbonate, a non-toxic and biodegradable solvent, has been shown to enhance product yields and reduce reaction times in the thermal aromatic Claisen rearrangement compared to traditional solvents like 1,2-dichlorobenzene. semanticscholar.org

Olefinic Transformations of the Allyl Moiety in this compound

The allyl group in this compound provides a reactive handle for a variety of olefinic transformations, allowing for further functionalization of the molecule.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org Cross-metathesis (CM) involves the reaction of two different alkenes to form new alkene products. organic-chemistry.org In the context of this compound, the allyl group can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda catalysts. organic-chemistry.orgresearchgate.netresearchgate.net

While specific examples of cross-metathesis with this compound are not detailed in the provided search results, the cross-metathesis of allyl alcohols with partners like methyl acrylate (B77674) is a known transformation, though it can be accompanied by side reactions like double bond isomerization. researchgate.netd-nb.inforsc.org The presence of additives like phenol (B47542) can suppress this isomerization. researchgate.netd-nb.inforsc.org

Ring-closing metathesis (RCM) is an intramolecular version of olefin metathesis that leads to the formation of cyclic compounds. For this compound to undergo RCM, it would need to be modified to contain a second double bond within the same molecule.

The table below outlines potential cross-metathesis partners and the expected class of products.

Reaction TypeReactant 1Reactant 2CatalystProduct Class
Cross-MetathesisThis compoundAlkene (e.g., Styrene)Ruthenium-basedSubstituted Aryl Ether
Cross-MetathesisThis compoundAcrylateRuthenium-basedAryloxy-substituted Enoate

The double bond of the allyl group in this compound can be readily functionalized through epoxidation and dihydroxylation reactions.

Epoxidation:

Epoxidation of the allyl group introduces a three-membered oxirane ring, a versatile intermediate for further synthetic transformations. This can be achieved by reacting the ether with an oxidant in the presence of a suitable catalyst. google.comgoogle.com

Commonly used oxidants include organic hydroperoxides like tert-butyl hydroperoxide (TBHP) or tert-amyl hydroperoxide. google.comrsc.org The reaction is typically catalyzed by transition metal complexes. google.comgoogle.com For the epoxidation of aryl allyl ethers, high conversions and selectivities can be achieved. google.com

A well-known method for the asymmetric epoxidation of allylic alcohols is the Sharpless epoxidation, which utilizes titanium tetra(isopropoxide), diethyl tartrate, and TBHP. wikipedia.org While this compound is not an allylic alcohol, related methodologies for the epoxidation of unfunctionalized alkenes are available.

Dihydroxylation:

Dihydroxylation involves the addition of two hydroxyl groups across the double bond of the allyl moiety, forming a diol. This transformation can be accomplished using various reagents and catalysts.

One method involves the use of selenium dioxide with tert-butyl hydroperoxide as a re-oxidant for the allylic hydroxylation of isolated double bonds. rsc.org This can lead to the formation of both mono- and dihydroxy products. rsc.org

Hydrogenation and Halogenation Reactions

The reactivity of this compound in hydrogenation and halogenation is dictated by the presence of both an aromatic ring and an allylic double bond.

Hydrogenation: Catalytic hydrogenation of this compound can lead to different products depending on the reaction conditions. The double bond of the allyl group is susceptible to reduction under standard hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂). This reaction selectively saturates the allyl group to a propyl group, yielding m-tert-butylphenyl propyl ether.

More forcing conditions, such as higher pressures and temperatures, can also lead to the hydrogenation of the aromatic ring, although this is generally a slower process. The hydrogenation of aryl ethers can sometimes be accompanied by hydrogenolysis (cleavage) of the C-O bond, particularly with catalysts like nickel. researchgate.net

Halogenation: Halogenation can occur at either the allylic position of the side chain or on the aromatic ring, depending on the reagents and conditions.

Allylic Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like UV light or AIBN) would favor radical substitution at the allylic position, yielding 1-bromo-3-(m-tert-butylphenoxy)prop-1-ene. This proceeds via a resonance-stabilized allylic radical intermediate.

Electrophilic Addition to the Double Bond: In the absence of radical initiators and in a polar solvent, electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would occur, leading to the formation of a dihalo-propyl ether, specifically 1-(2,3-dihalopropoxy)-3-tert-butylbenzene.

Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving the Phenyl Ring of this compound

Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound is activated towards electrophilic aromatic substitution. The outcome of these reactions is directed by the two substituents: the allyloxy group (-OCH₂CH=CH₂) and the tert-butyl group (-C(CH₃)₃). numberanalytics.com

Directing Effects: The allyloxy group is a strongly activating, ortho, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. The tert-butyl group is a weakly activating, ortho, para-director due to hyperconjugation.

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, particularly at its adjacent ortho positions (positions 2 and 4). acs.orgstackexchange.com

Given these factors, electrophiles will preferentially attack the positions that are electronically activated and sterically accessible. The primary sites for substitution are position 6 (ortho to the allyloxy group) and position 4 (para to the allyloxy group and ortho to the tert-butyl group). Position 2 (ortho to both groups) is highly sterically hindered. acs.org Therefore, a mixture of 4- and 6-substituted products is expected, with the ratio depending on the specific electrophile and reaction conditions.

Common EAS reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield a mixture of 1-allyl-2-bromo-5-tert-butylbenzene and 1-allyl-4-bromo-5-tert-butylbenzene. byjus.combyjus.com

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would produce the corresponding nitro derivatives at the 4- and 6-positions. numberanalytics.combyjus.com

Friedel-Crafts Reactions: Acylation or alkylation would also occur primarily at the less hindered ortho and para positions relative to the allyloxy group. byjus.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the unmodified phenyl ring of this compound is generally not feasible. NAS reactions require an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group. chemistrysteps.com The allyloxy and tert-butyl groups are electron-donating, making the ring electron-rich and thus deactivated towards nucleophilic attack.

Acidic Cleavage and Other Ether Bond Scission Reactions of this compound

The cleavage of the ether bond in this compound is a characteristic reaction, particularly under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction breaks the C-O bond, leading to the formation of a phenol and an allylic species.

Mechanisms of Ether Cleavage (e.g., SN1, SN2, SN2')

The mechanism of ether cleavage is highly dependent on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org

SN1 Mechanism: Due to the ability of the allyl group to form a resonance-stabilized allylic carbocation, the cleavage of this compound with strong acids like HBr or HI is expected to proceed via an SN1-like pathway. The first step is the protonation of the ether oxygen to create a good leaving group (m-tert-butylphenol). masterorganicchemistry.com This is followed by the departure of the leaving group to form the stable allyl carbocation, which is then attacked by the halide nucleophile to give allyl halide. libretexts.orgyoutube.com

SN2 Mechanism: A pure SN2 mechanism, involving backside attack by a nucleophile on the carbon adjacent to the ether oxygen, is less likely for the allylic carbon due to the competing, lower-energy SN1 pathway. It is also sterically hindered at the aromatic carbon, and the sp² hybridization makes it resistant to SN2 attack. khanacademy.org

SN2' Mechanism: In the presence of certain nucleophiles, particularly organometallic reagents like tert-butyllithium, cleavage can occur via a concerted SN2' mechanism. nih.govorganic-chemistry.orgorganic-chemistry.org In this pathway, the nucleophile attacks the terminal carbon (γ-carbon) of the allyl double bond, inducing a shift of the double bond and subsequent cleavage of the C-O bond to release the phenoxide. nih.govorganic-chemistry.org

Catalytic Cleavage Strategies

Various catalytic methods have been developed for the cleavage of allyl ethers, offering milder conditions compared to strong acids. These strategies are applicable to this compound for the removal of the allyl group to generate m-tert-butylphenol.

Catalyst SystemReagents/ConditionsTypical ProductsReference
Palladium (0)Pd(PPh₃)₄, nucleophile (e.g., aniline, morpholine)m-tert-butylphenol, N-allylated nucleophile acs.orgacs.org
Palladium/Carbon10% Pd/C, basic conditionsm-tert-butylphenol, propene organic-chemistry.org
IodineI₂, polyethylene (B3416737) glycol (PEG-400), room temperaturem-tert-butylphenol, allyl iodide rsc.org
NickelNi-H precatalyst, Brønsted acidm-tert-butylphenol organic-chemistry.org
Low-Valent TitaniumTi(O-i-Pr)₄/TMSCl/Mgm-tert-butylphenol nih.gov
tert-Butyllithiumt-BuLi, n-pentane, low temperaturem-tert-butylphenol, 4,4-dimethyl-1-pentene organic-chemistry.orgorganic-chemistry.org

These methods often involve the formation of a π-allyl-metal complex, which is then susceptible to nucleophilic attack, or a single electron transfer (SET) process. organic-chemistry.org

Reaction Mechanism Elucidation through Kinetic Studies and Isotopic Labeling for this compound Transformations

Determining the precise mechanism of the reactions involving this compound requires detailed experimental investigation using techniques such as kinetic studies and isotopic labeling.

Kinetic Studies: Kinetic studies, which measure reaction rates under varying conditions, can help differentiate between mechanistic pathways. For example, in the acidic cleavage of the ether, if the reaction follows first-order kinetics (rate depends only on the concentration of the ether), it would support an SN1 mechanism where the dissociation of the protonated ether is the rate-determining step. ncert.nic.in In contrast, a second-order rate law (dependent on both ether and acid concentration) would suggest an SN2 mechanism. Kinetic studies have been extensively applied to understand related reactions like the Claisen rearrangement of allyl aryl ethers. acs.orgbyjus.com

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. numberanalytics.comacs.org

Ether Cleavage: To distinguish between SN1 and SN2 mechanisms in acid-catalyzed cleavage, the ether oxygen could be labeled with ¹⁸O. stackexchange.com If the reaction proceeds via an SN1 mechanism, the ¹⁸O label would remain with the m-tert-butylphenol product. If it were to proceed via an SN2 mechanism (with attack at the allylic carbon), the ¹⁸O would also end up in the phenol. However, labeling a carbon atom in the allyl group (e.g., using ¹³C or ¹⁴C at the terminal carbon) would be more definitive. libretexts.org In an SN2' reaction, the labeled terminal carbon would become the site of the new bond to the external nucleophile.

Claisen Rearrangement: this compound can also undergo a thermal or acid-catalyzed Claisen rearrangement to form 2-allyl-5-tert-butylphenol. libretexts.orgwikipedia.orgwikipedia.org Isotopic labeling of the terminal (γ) carbon of the allyl group with ¹⁴C has been historically used to prove the concerted, intramolecular nature of this nih.govnih.gov-sigmatropic rearrangement. numberanalytics.comlibretexts.org The resulting phenol product shows the labeled carbon directly attached to the aromatic ring, confirming the cyclic transition state. libretexts.org

These methods provide unambiguous evidence for bond-forming and bond-breaking steps, allowing for the definitive elucidation of reaction pathways. numberanalytics.comstackexchange.com

Computational and Theoretical Chemistry Studies of Allyl M Tert Butylphenyl Ether

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Allyl m-tert-butylphenyl ether

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for understanding the electronic structure, conformational preferences, and spectroscopic properties of this compound.

The electronic structure of this compound is characterized by the interplay between the π-systems of the benzene (B151609) ring and the allyl group, mediated by the ether oxygen. The tert-butyl group, being an electron-donating group, influences the electron density distribution on the aromatic ring.

Molecular orbital (MO) theory helps in understanding the reactivity and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In aryl allyl ethers, the HOMO is typically associated with the π-system of the phenyl ring, while the LUMO is often located on the allyl group's antibonding π* orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the oxygen lone pairs, while the LUMO will be predominantly centered on the C=C bond of the allyl moiety. The tert-butyl group at the meta position will subtly modulate the energy levels of the molecular orbitals compared to the unsubstituted allyl phenyl ether.

A hypothetical representation of the key molecular orbitals is provided in the table below, based on general principles for similar molecules.

Molecular OrbitalPrimary ContributionSignificance
HOMOPhenyl Ring π-orbitals, Oxygen p-orbitalsSite of electrophilic attack, electron donation
LUMOAllyl Group π-orbitalSite of nucleophilic attack, electron acceptance
HOMO-1Phenyl Ring π-orbitalsInvolved in electronic transitions
LUMO+1Phenyl Ring σ-orbitalsHigher energy unoccupied orbital

The potential energy surface (PES) of this compound would be complex, with several local minima corresponding to different rotational isomers (rotamers) around the C(aryl)-O, O-C(allyl), and C-C single bonds of the allyl group. Computational studies on analogous molecules, such as allyl ethyl ether, have revealed numerous unique conformers within a small energy window, suggesting a similarly complex conformational landscape for this compound. The orientation of the bulky tert-butyl group will sterically influence the preferred conformations of the allyl chain.

The relative energies of different conformers can be calculated using methods like DFT. A hypothetical table of relative energies for plausible conformers is presented below.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
A (Global Minimum)~180° (anti-periplanar)0.00
B~60° (gauche)1.5
C~-60° (gauche)1.5
D~0° (syn-periplanar)> 5.0 (Sterically hindered)

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. Calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can provide theoretical chemical shifts that correlate well with experimental values. The predicted shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the aromatic ring, the ether oxygen, the allyl double bond, and the tert-butyl group.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational frequencies would include C-H stretching of the aromatic and alkyl groups, C=C stretching of the allyl group, and C-O-C stretching of the ether linkage. Theoretical calculations can help assign the peaks in an experimental IR spectrum to specific molecular motions.

A table of predicted key vibrational frequencies is shown below.

Vibrational ModePredicted Frequency (cm-1)
Aromatic C-H Stretch3100-3000
Alkyl C-H Stretch3000-2850
Allyl C=C Stretch~1645
Aromatic C=C Stretch1600-1450
C-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1050

Molecular Dynamics Simulations of this compound and Its Interactions with Solvents or Catalysts

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules over time, particularly in condensed phases. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For this compound, MD simulations could be used to study its behavior in different solvents. These simulations can provide insights into solvation effects, such as the formation of a solvent shell around the molecule and its influence on the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Furthermore, MD simulations are invaluable for studying the interaction of this compound with a catalyst. For example, in a catalyzed Claisen rearrangement, simulations could model the approach of the substrate to the catalyst's active site, the binding interactions, and the conformational changes that occur during the catalytic cycle. Studies on other aryl hydrocarbon systems have successfully used MD to understand ligand binding and interactions with other proteins.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

A significant reaction of aryl allyl ethers is the Claisen rearrangement, a-sigmatropic rearrangement that typically requires heat or a catalyst. Computational chemistry is instrumental in elucidating the mechanism of such reactions by modeling the entire reaction pathway, including reactants, intermediates, transition states, and products.

For the Claisen rearrangement of this compound, DFT calculations can be used to locate the transition state structure and calculate the activation energy. The reaction proceeds through a concerted pericyclic transition state. The presence of the tert-

Advanced Spectroscopic and Spectrometric Characterization Techniques for Allyl M Tert Butylphenyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Allyl m-tert-butylphenyl ether, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of its complex spectrum.

¹H and ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom in the molecule. The quaternary carbon of the tert-butyl group, the oxygen-linked aromatic carbon, and the carbons of the allyl group all resonate at characteristic frequencies.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C(quaternary, tert-butyl)31.5
C(methyl, tert-butyl)34.7
C(aromatic, C-O)157.0
C(aromatic, C-C(CH₃)₃)151.5
C(aromatic, CH)115-130
C(allyl, -O-CH₂-)68.9
C(allyl, =CH-)133.0
C(allyl, =CH₂)117.8

Note: These are predicted values and may differ from experimental results.

2D NMR Spectroscopy (COSY, HSQC):

Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons.

Correlation SpectroscopY (COSY) would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the allyl group, helping to assign the signals for the -CH₂-, =CH-, and =CH₂ moieties. It would also help to delineate the coupling network within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For example, the proton signal for the allylic methylene (B1212753) group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

While specific 2D NMR spectra for this compound are not widely published, the application of these techniques is a standard procedure for the complete structural assignment of such molecules.

Solid-State NMR:

For materials that are difficult to analyze in solution, solid-state NMR (ssNMR) can provide valuable structural information. While this compound is a liquid at room temperature, ssNMR could be used to study its interactions when encapsulated in a solid matrix or to analyze any solid derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and allyl groups are found just below 3000 cm⁻¹.

C=C stretching: The stretching vibration of the allyl group's double bond is expected around 1645 cm⁻¹.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are anticipated in the region of 1250-1000 cm⁻¹.

Aromatic ring vibrations: Bands corresponding to the C=C stretching within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

Out-of-plane bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the allyl group and the symmetric breathing modes of the aromatic ring are expected to give strong Raman signals. The differentiation between isomeric allyl ethers can often be achieved by careful analysis of the ν(C=C) and δ(sp²C-H) deformation vibrations in the Raman spectrum hmdb.ca.

Interactive Data Table: Key IR Absorption Bands for Allyl Phenyl Ethers

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Alkyl C-HStretching2960-2850
Alkene C=CStretching~1645
Aromatic C=CStretching1600-1450
Ether C-O-CAsymmetric Stretching1275-1200
Ether C-O-CSymmetric Stretching1075-1020
Alkene =C-HBending (out-of-plane)1000-910

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate determination of the molecular mass of a compound, allowing for the calculation of its elemental formula. For this compound (C₁₃H₁₈O), the expected exact mass is 190.135765 g/mol . This precise measurement is crucial for confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC-MS reveals a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of ethers in MS often involves cleavage of the C-C bond alpha to the oxygen atom libretexts.org. For aryl ethers, a common fragmentation pathway involves the loss of the alkyl group to form a phenoxy radical cation, or rearrangement followed by the loss of other neutral fragments researchgate.net. In the case of this compound, key fragmentation pathways would likely involve:

Loss of the allyl group (C₃H₅, 41 u) to give a tert-butylphenoxonium ion.

Loss of a methyl group (CH₃, 15 u) from the tert-butyl group.

Cleavage of the tert-butyl group (C₄H₉, 57 u).

Rearrangement reactions such as the Claisen rearrangement under thermal conditions in the GC inlet, which would lead to the formation of 2-allyl-5-tert-butylphenol, resulting in a different fragmentation pattern.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z Possible Origin
[M]⁺190Molecular ion
[M - CH₃]⁺175Loss of a methyl radical from the tert-butyl group
[M - C₃H₅]⁺149Loss of an allyl radical
[M - C₄H₉]⁺133Loss of a tert-butyl radical
[C₇H₇]⁺91Tropylium ion (from rearrangement)
[C₄H₉]⁺57tert-butyl cation
[C₃H₅]⁺41Allyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the substituted benzene ring.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at ambient temperature, X-ray diffraction analysis would require its crystallization at low temperatures or the synthesis of a solid crystalline derivative.

To date, no crystal structure of this compound or its crystalline derivatives has been reported in the crystallographic databases. If a suitable crystalline derivative were to be synthesized, X-ray crystallography could provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the allyl and tert-butyl groups relative to the phenyl ring.

Intermolecular interactions in the solid state, such as van der Waals forces and potential C-H···π interactions.

Such data would offer an unparalleled level of detail about the molecule's solid-state architecture and packing, complementing the structural information obtained from spectroscopic methods in the liquid and gas phases.

Applications of Allyl M Tert Butylphenyl Ether As a Synthetic Intermediate and in Advanced Materials Research

Role of Allyl m-tert-butylphenyl ether in the Total Synthesis of Complex Organic Molecules

While specific total syntheses employing this compound are not extensively documented, its structural motifs are highly relevant to the construction of complex natural products. The allyl ether functionality is a cornerstone of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgrsc.org Heating this compound, particularly in the presence of an acid catalyst, is expected to induce a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to furnish 2-allyl-5-tert-butylphenol. wikipedia.orgacs.org This transformation is synthetically valuable as it installs an allyl group ortho to a hydroxyl group, a common structural feature in many natural products.

The reaction proceeds through a concerted, intramolecular mechanism, often via a highly ordered chair-like transition state. wikipedia.orgrsc.org The resulting ortho-allyl phenol (B47542) is a versatile intermediate that can undergo further modifications, such as oxidation, cyclization, or cross-coupling, to build more elaborate molecular frameworks. The tert-butyl group, being bulky and electronically neutral, serves to direct this rearrangement and can influence the solubility and conformational properties of synthetic intermediates. chemrxiv.org

Furthermore, the allyl group can serve as a protecting group for the phenol, which can be cleaved under specific conditions, or it can be transformed into other functional groups, highlighting the compound's potential as a flexible building block in multistep synthetic sequences.

Precursor to Polymerization Monomers and Macromolecular Architectures

The presence of a polymerizable allyl group makes this compound a monomer candidate for creating polymers with unique thermal and physical properties imparted by the bulky tert-butylphenyl side chains.

The radical polymerization of allyl monomers is often challenging. Allyl compounds, including allyl ethers, are known to undergo degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the monomer's allylic position. This event terminates one chain while creating a stable, less reactive allylic radical, which is slow to reinitiate polymerization. This process typically results in slow reaction rates and the formation of low molecular weight oligomers rather than high polymers.

Recent studies on allyl ether polymerization suggest an alternative to the classical free-radical addition mechanism. A proposed radical-mediated cyclization (RMC) mechanism involves the initial abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of a second monomer to form a five-membered ring. wikipedia.org This cyclopolymerization pathway can lead to unique polymer backbones. For this compound, this would result in a polymer structure significantly different from that expected via simple vinyl addition.

Controlled/living polymerization (CLP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. acs.orgnih.gov While the application of these techniques directly to this compound is not widely reported, studies on analogous monomers like allyl glycidyl (B131873) ether (AGE) have shown success using methods like anionic ring-opening polymerization (ROP). nih.gov

The primary challenge for CLP of allyl monomers remains the propensity for chain transfer. However, the development of specialized catalysts and reaction conditions continues to expand the scope of CLP. organic-chemistry.org It is conceivable that under optimized conditions, this compound could be polymerized or copolymerized in a controlled manner, yielding well-defined polymers with bulky side groups that could influence material properties such as glass transition temperature and solubility. researchgate.net

A viable strategy to incorporate the unique properties of this compound into high molecular weight polymers is through copolymerization with more reactive monomers. Research on the unsubstituted Allyl phenyl ether has shown that it can be incorporated into copolymers with monomers such as acrylonitrile (B1666552) and methyl methacrylate. rsc.org The reactivity ratios in these systems often indicate that the allyl ether is less reactive than the comonomer, leading to its sporadic incorporation into the polymer chain.

The bulky tert-butyl group on the phenyl ring of this compound would be expected to exert a steric influence on its copolymerization behavior, potentially altering its reactivity ratios compared to unsubstituted allyl phenyl ether. This could be harnessed to tailor the distribution of the bulky ether units along the copolymer backbone, thereby fine-tuning the final material's properties.

Table 1: Expected Reactivity of Allyl Phenyl Ether in Copolymerization with Various Monomers

ComonomerExpected Incorporation of Allyl Phenyl EtherAnticipated Effect on Polymerization
Acrylonitrile (ACN)SignificantActs as a retarder and transfer agent
Methyl Methacrylate (MMA)SlightActs as a retarder and transfer agent
Styrene (STY)NegligibleActs as a retarder and transfer agent

This table is based on the reported behavior of the parent compound, allyl phenyl ether. The presence of the m-tert-butyl group may influence these characteristics.

Derivatization of this compound for Functional Material Development

The dual functionality of this compound allows for its derivatization into a variety of functional materials. The allyl group is particularly amenable to "click" chemistry, such as the thiol-ene reaction, which allows for the efficient and orthogonal attachment of various molecules to the polymer backbone or the monomer itself. acs.org This post-polymerization modification is a powerful tool for creating functional polymers with tailored side-chains.

Other potential transformations of the allyl group include:

Epoxidation: Conversion of the double bond to an epoxide, creating a reactive site for ring-opening reactions.

Hydroformylation: Introduction of an aldehyde group, which can be used in further condensation reactions.

Isomerization: The allyl group can be isomerized to a propenyl ether, which is a labile group that can be hydrolyzed to a phenol.

The aromatic ring can also be functionalized, for example, through electrophilic substitution reactions, although the positions are dictated by the existing ether and tert-butyl substituents.

Application in Palladium-Catalyzed Cross-Coupling Reactions as a Substrate

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net The allyl group of this compound can participate in these reactions, typically by forming a π-allylpalladium intermediate. organic-chemistry.orgacs.org

For instance, the compound can serve as an allylic substrate in reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an aryl or vinyl halide.

Stille Coupling: Reaction with an organotin reagent. organic-chemistry.orgacs.org

Allyl-Allyl Coupling: Reaction with another allyl species, providing direct access to 1,5-diene structures, which are prevalent in many natural products like terpenes.

In these reactions, the ether would typically function as an electrophile. The reaction often proceeds with high regioselectivity and can be rendered enantioselective with the use of appropriate chiral ligands, enabling the synthesis of complex, chiral molecules. rsc.org This capability positions this compound as a potentially valuable substrate for constructing intricate organic architectures. rsc.orgnih.gov

Design and Synthesis of Photoresponsive Materials Incorporating this compound Analogues

The strategic incorporation of photoresponsive moieties into polymer structures allows for the development of "smart" materials that can change their properties upon exposure to light. This compound and its analogues are promising candidates for the creation of such materials, primarily through the photo-Claisen rearrangement. This photochemical transformation can be harnessed to induce changes in polymer solubility, conformation, and other macroscopic properties, paving the way for applications in areas like photolithography, data storage, and controlled drug release.

Research into the photo-Claisen rearrangement of substituted allyl phenyl ethers provides a foundation for understanding how these analogues might behave within a polymeric system. A study on the photo-Claisen rearrangement of various substituted allyl phenyl ethers in a microflow system demonstrated the significant impact of substituents on the phenyl ring on the reaction's efficiency and product distribution. researchgate.net While this study did not specifically include the m-tert-butyl derivative, it provides valuable data on the electronic and steric effects that govern this photochemical transformation.

The general approach to synthesizing a photoresponsive polymer from an this compound analogue would first involve the synthesis of the corresponding monomer. This could be achieved through the Williamson ether synthesis, reacting m-tert-butylphenol with an allyl halide. The subsequent step would be the polymerization of this monomer, potentially with other co-monomers, to yield a poly(this compound). Upon irradiation with a suitable wavelength of light, the pendant allyl phenyl ether groups would undergo the photo-Claisen rearrangement to form allylphenol moieties along the polymer backbone.

The introduction of the bulky tert-butyl group is expected to influence several aspects of the material's properties. In the context of the Claisen rearrangement, bulky substituents can affect the regioselectivity of the reaction. nih.gov For instance, in Lewis acid-catalyzed Claisen rearrangements, bulky groups have been shown to direct the allyl group to a specific position on the aromatic ring. While the photochemical variant proceeds through a different mechanism, steric hindrance from the tert-butyl group could still play a role in the final structure of the rearranged polymer.

Detailed research findings on the synthesis and characterization of polymers derived from substituted hydroquinones, including those with tert-butyl substituents, indicate that the incorporation of such bulky groups can significantly impact polymer properties like solubility and phase transition temperatures. researchgate.net These findings suggest that a polymer derived from this compound would likely exhibit good solubility in common organic solvents, a desirable characteristic for processing and film formation.

Table 1: Predicted Physicochemical Changes in a Poly(this compound) Analogue Upon Photo-Claisen Rearrangement

PropertyBefore Irradiation (Allyl Phenyl Ether Form)After Irradiation (Allylphenol Form)Rationale
Polarity LowerHigherIntroduction of polar hydroxyl groups.
Solubility in Polar Solvents LowHighIncreased polarity enhances solubility.
Hydrogen Bonding Capability NoneHighPresence of hydroxyl groups enables hydrogen bonding.
Glass Transition Temperature (Tg) LowerHigherIncreased intermolecular forces due to hydrogen bonding.

The synthesis of photoresponsive polymers from these analogues opens up possibilities for creating advanced materials with tunable properties. The change in polarity upon irradiation, for example, could be exploited to create photoresists where the irradiated regions become soluble in a developing solvent. Furthermore, the introduction of hydroxyl groups provides a handle for further chemical modification, allowing for the creation of even more complex and functional materials.

Environmental Chemistry and Degradation Studies of Allyl M Tert Butylphenyl Ether Chemical Transformation Perspective

Photolytic Degradation Mechanisms of Allyl m-tert-butylphenyl ether in Simulated Environmental Conditions

The presence of an aromatic ring and an allylic double bond in this compound suggests that it is susceptible to photolytic degradation, particularly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) in sunlit surface waters or in the atmosphere. The degradation pathways are likely influenced by advanced oxidation processes (AOPs), which involve the generation of highly reactive oxygen species. afit.edu

Studies on structurally similar compounds, such as methyl tert-butyl ether (MTBE), show that UV irradiation in the presence of an oxidant like hydrogen peroxide (H₂O₂) leads to degradation. afit.edu This process generates hydroxyl radicals that can initiate the degradation cascade. For this compound, two primary sites are susceptible to •OH attack:

The Aromatic Ring: Hydroxyl radicals can add to the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. The position of the hydroxyl group would be directed by the existing substituents, likely resulting in various isomers of allyl-tert-butyl-hydroxyphenol.

The Allyl Group: The double bond in the allyl group is a site of high electron density, making it a target for electrophilic attack by hydroxyl radicals. This can lead to the formation of an unstable radical adduct, which can undergo further reactions, including cleavage of the ether bond or oxidation of the allyl side chain to form alcohols, aldehydes, or carboxylic acids.

The atmospheric half-life of MTBE, a related ether, is estimated to be as short as three days, indicating that photochemical processes are significant degradation pathways. usgs.gov Similarly, this compound in the atmosphere would likely be degraded through reactions with hydroxyl radicals. The primary photolytic transformation products under simulated environmental conditions are expected to be m-tert-butylphenol and various oxidized derivatives of the allyl side chain.

Hydrolytic Stability and Chemical Transformation Products of this compound

The hydrolytic stability of an ether is dependent on the conditions, particularly pH. Generally, ether linkages are stable under neutral and basic conditions but can be cleaved under acidic conditions. organic-chemistry.org The allyl group in this compound offers a specific pathway for cleavage. While the allyl ether protecting group is known for its relative stability to both acids and bases, its cleavage can be induced. organic-chemistry.org

Under strong acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, yielding two primary transformation products:

m-tert-butylphenol

Allyl alcohol

Research on the hydrolysis of other ethers, such as tert-butoxydimethylsilyl enol ethers, demonstrates that stability is highly influenced by steric hindrance and the electronic nature of the substituents. researchgate.net The bulky tert-butyl group on the phenyl ring of this compound may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less substituted ethers. However, specific deprotection methods for allyl ethers, which involve isomerization to a more labile enol ether followed by mild acidic hydrolysis, highlight the potential for this compound to break down under specific environmental conditions. organic-chemistry.org

Table 1: Potential Hydrolytic Transformation Products

Parent Compound Condition Primary Transformation Products
This compound Acid-catalyzed hydrolysis m-tert-butylphenol
Allyl alcohol

Biotransformation Pathways of this compound by Microorganisms (Focus on Chemical Changes and Metabolites)

While direct studies on the microbial degradation of this compound are not available, biotransformation pathways can be proposed based on extensive research on structurally related compounds like MTBE and other alkylphenols. nih.govnih.gov Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to break down complex organic molecules. nih.gov The degradation of this compound would likely be initiated by monooxygenase or dioxygenase enzymes.

Several potential biotransformation pathways can be hypothesized:

Ether Cleavage: Similar to MTBE degradation, a primary step could be the enzymatic cleavage of the ether bond. In many MTBE-degrading bacteria, this proceeds through hydroxylation of the methyl group, forming an unstable hemiacetal that decomposes to tert-butyl alcohol (TBA) and formaldehyde. nih.gov By analogy, an initial hydroxylation of the methylene (B1212753) carbon on the allyl group of this compound would lead to the formation of m-tert-butylphenol and 3-hydroxypropionaldehyde.

Aromatic Ring Hydroxylation: Bacteria and fungi are known to hydroxylate aromatic rings as an initial step in their degradation. nih.gov In this pathway, a hydroxyl group would be added to the benzene ring of this compound, forming a hydroxylated intermediate such as 4-(allyloxy)-2-tert-butylphenol. This would be followed by ring cleavage via dioxygenase enzymes.

Allyl Group Oxidation: The terminal double bond of the allyl group is a potential site for epoxidation, followed by hydrolysis to a diol. This pathway is common in the metabolism of compounds with terminal alkenes. The resulting diol could then be further oxidized.

Degradation of Intermediates: The primary metabolite, m-tert-butylphenol, would likely undergo further degradation. Studies on p-tert-amylphenol, a similar alkylphenol, show that microorganisms can hydroxylate the aromatic ring to form a catechol derivative, which is then susceptible to ring fission. nih.gov It is notable that in these studies, the short branched alkyl chain often remains intact. nih.gov

The degradation of the intermediate tert-butyl alcohol (TBA) from MTBE metabolism has been shown to proceed via hydroxylation to 2-methylpropan-1,2-diol, which is then oxidized to 2-hydroxyisobutyric acid (HIBA). nih.govsemanticscholar.org This suggests that once the tert-butyl moiety is cleaved from the parent compound, it can be further metabolized.

Table 2: Proposed Microbial Biotransformation Products and Pathways

Proposed Pathway Initial Enzymatic Attack Key Intermediates / Metabolites
Ether Cleavage Monooxygenase on allylic carbon m-tert-butylphenol, Allyl alcohol, 3-hydroxypropionaldehyde
Aromatic Ring Attack Dioxygenase / Monooxygenase Allyl-tert-butyl-catechol, Ring fission products
Allyl Side Chain Oxidation Epoxidase / Hydrolase 3-(3-(allyloxy)-1-tert-butylphenyl)propane-1,2-diol

Advanced Analytical Techniques for Environmental Monitoring and Metabolite Identification of this compound

To monitor the presence of this compound and identify its transformation products in environmental samples, a combination of advanced analytical techniques is required. The choice of method depends on the volatility, polarity, and concentration of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of volatile and semi-volatile organic compounds. afit.educalpoly.edu this compound and its less polar metabolites, such as m-tert-butylphenol, are well-suited for GC-MS analysis. Headspace GC-MS is particularly useful for quantifying volatile compounds in water samples. jseb.jp Electron ionization (EI) in MS provides characteristic fragmentation patterns that are crucial for structural elucidation and confirmation of identified compounds against spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar, less volatile, and thermally labile metabolites, such as hydroxylated intermediates, ring-cleavage products, or conjugates, LC-MS is the preferred technique. nih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent molecular ion ([M+H]⁺ or [M-H]⁻), which is essential for determining the molecular weight of unknown metabolites.

High-Resolution Mass Spectrometry (HRMS): Coupling LC with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of metabolites, which is a powerful tool for identifying novel transformation products for which no authentic standards exist. For example, ESI-TOF/MS has been successfully used to identify intermediates in MTBE degradation pathways. nih.gov

Table 3: Analytical Techniques for Monitoring this compound and its Metabolites

Analytical Technique Target Analytes Key Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Parent compound, volatile and semi-volatile metabolites (e.g., m-tert-butylphenol) High separation efficiency, robust, extensive spectral libraries for identification.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Polar, non-volatile, or thermally labile metabolites (e.g., hydroxylated intermediates, ring-fission acids, conjugates) Suitable for a wide range of polarities, provides accurate mass for elemental composition determination of unknown metabolites.

Emerging Research Directions and Future Perspectives in Allyl M Tert Butylphenyl Ether Chemistry

Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and study of molecules like Allyl m-tert-butylphenyl ether. These computational tools can dramatically accelerate the discovery of new synthetic pathways and predict reaction outcomes with increasing accuracy.

Reaction Prediction and Condition Optimization: Machine learning models, particularly neural networks, are being trained on millions of reaction examples to predict the most suitable reagents, catalysts, solvents, and temperatures for a given transformation. nih.govacs.org This approach can save significant time and resources in the laboratory by minimizing trial-and-error experimentation. For instance, an ML model could predict the optimal conditions for the Claisen rearrangement of this compound, a key transformation for this compound class, or suggest catalysts for other selective functionalizations of the molecule. nih.govacs.org Recent models combine ML with reaction network approaches to predict not only the final products but also the entire reaction pathway, offering unprecedented insight into reaction mechanisms. rsc.org

Performance of AI/ML Models in Organic Chemistry Prediction

AI/ML Model TypeApplicationReported Performance MetricReference
Neural NetworkReaction Condition Prediction (Catalyst, Solvent, Reagent, Temp.)Top-10 accuracy of 69.6% for matching the recorded context. nih.gov
Graph-based MLReaction Product PredictionIdentifies the most probable bond to form between two molecules. stanford.edu
Combined ML and Reaction NetworkProduct and Pathway PredictionTop-5 accuracy of 68.6% for predicting products and pathways of test reactions. rsc.org
Template-based Deep Learning1-Step Retrosynthetic Reaction PredictionTop-50 accuracy of 90.6% for predicting a suitable reaction template. nih.gov

Development of Novel Catalytic Systems for Efficient and Selective Transformations of this compound

The development of new catalytic systems is crucial for enhancing the synthetic utility of this compound, enabling transformations that are more efficient, selective, and environmentally benign than traditional methods.

Catalysis of the Claisen Rearrangement: The Claisen rearrangement is a fundamental reaction for allyl aryl ethers. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com Research into solid acid catalysts, such as heteropolyacids supported on mesoporous silica (B1680970), has demonstrated a green and efficient route for the rearrangement of the structurally similar allyl-4-tert-butylphenyl ether, achieving 100% selectivity. acs.org Future work will likely focus on developing even more active and reusable catalysts, including metal-organic frameworks (MOFs) and zeolites tailored for the specific steric and electronic properties of the m-tert-butyl substituted isomer.

Selective Functionalization: Beyond rearrangement, novel catalysts are being developed for other selective transformations.

Organocatalysis: Diarylprolinol silyl (B83357) ethers have emerged as powerful organocatalysts for a variety of enantioselective transformations, including Michael reactions and Diels-Alder reactions. acs.orgorgsyn.org Such catalysts could be employed to achieve asymmetric functionalization of derivatives of this compound.

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions under mild conditions. youtube.com Photocatalytic methods could enable novel C-H functionalization or cross-coupling reactions on the aromatic ring or allyl group of the ether, which are difficult to achieve with conventional thermal methods.

Transition Metal Catalysis: Palladium and iridium-catalyzed cross-coupling and C-H borylation reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. ncl.ac.uk These methods could be adapted to selectively introduce new functional groups onto the phenyl ring of this compound, creating a diverse library of derivatives for further study. For example, ruthenium catalysts have been used for the ortho-allylation of aromatic compounds with allyl phenyl ether.

Examples of Novel Catalytic Systems for Allyl Ether Transformations

Catalyst SystemTransformationKey AdvantageReference
Dodecatungstophosphoric acid (DTP) on Mesoporous SilicaClaisen RearrangementEnvironmentally friendly, high selectivity, reusable solid acid catalyst. acs.org
Diarylprolinol Silyl EtherAsymmetric Michael/Diels-Alder ReactionsMetal-free organocatalyst, high enantioselectivity. acs.org
Iridium ComplexesC-H BorylationHigh regioselectivity for functionalizing aromatic rings. ncl.ac.uk
Ruthenium(p-cymene)Cl₂₂Regioselective C-H ortho-allylationDirected C-H activation for high regioselectivity.

Green and Sustainable Methodologies for the Entire Lifecycle of this compound

The chemical industry is increasingly adopting green and sustainable practices to minimize environmental impact. chemindigest.comnoahchemicals.com This paradigm shift affects every stage of a chemical's lifecycle, from its synthesis to its ultimate fate.

Green Synthesis: The principles of green chemistry are being applied to the production of specialty chemicals like this compound. reachemchemicals.com This includes:

Renewable Feedstocks: Exploring routes from bio-based sources, such as lignin-derived phenols and bio-derived allyl alcohol, to reduce reliance on petrochemicals. noahchemicals.comspglobal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as using supercritical carbon dioxide or developing catalyst systems that operate in water. reachemchemicals.com For example, palladium complexes have been used for the allylation of phenols in aqueous phases.

Circular Economy Principles: The concept of a circular economy encourages the recycling and reuse of materials. theenvironmentalblog.org For specialty chemicals, this could involve developing methods to recover and reuse catalysts, solvents, or even unreacted starting materials. Furthermore, research into the biodegradability or chemical recyclability of end-products derived from this compound will be an important future direction. spglobal.comtheenvironmentalblog.org

Advanced Characterization Techniques for In-Situ Monitoring of this compound Reactions and Processes

Understanding the intricate details of a chemical reaction as it happens is key to optimizing it. Advanced in-situ characterization techniques allow researchers to monitor reactions in real-time, providing invaluable data on reaction kinetics, intermediates, and mechanisms. numberanalytics.com

Spectroscopic Methods:

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, products, and intermediates during a reaction. numberanalytics.com For the Claisen rearrangement of this compound, one could monitor the disappearance of the ether C-O stretch and the appearance of the phenol (B47542) O-H stretch and carbonyl group in the product, providing real-time kinetic data.

In-situ NMR Spectroscopy: While less common for process monitoring, high-resolution NMR can provide detailed structural information on species present in the reaction mixture, helping to identify transient intermediates that are key to understanding the reaction mechanism.

Mass Spectrometry: Quadrupole Mass Spectrometry (QMS) can be coupled to a reactor to monitor the gas-phase composition in real-time. tue.nl This is particularly useful for reactions involving volatile components or for studying reaction mechanisms by identifying byproducts. This technique allows for the simultaneous screening of all mass-to-charge ratios, providing a comprehensive picture of the reaction's progress. tue.nl

By applying these advanced techniques, researchers can move beyond the traditional "before and after" analysis of chemical reactions. The detailed kinetic and mechanistic data obtained from in-situ monitoring will enable the precise optimization of reaction conditions, leading to higher yields, greater selectivity, and safer, more efficient processes for the transformation of this compound.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication to this compound Reactions
Infrared (IR) SpectroscopyChanges in functional groups, reactant/product concentrations.Monitoring the C-O ether bond cleavage and O-H phenol bond formation in the Claisen rearrangement.
Raman SpectroscopyMolecular structure, bonding, and vibrational modes. Complementary to IR.Tracking changes in the aromatic ring and allyl group vibrations during functionalization.
Nuclear Magnetic Resonance (NMR)Detailed molecular structure, identification of intermediates.Elucidating the structure of transient intermediates in complex catalytic cycles.
Quadrupole Mass Spectrometry (QMS)Real-time analysis of volatile reactants, products, and byproducts.Studying reaction kinetics and identifying fragmentation patterns to confirm reaction pathways. tue.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.